1-(2-Chlorophenyl)propan-1-one

Description

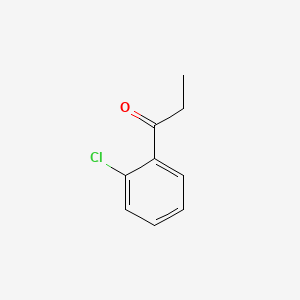

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSCBJDORATYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212607 | |

| Record name | 1-Propanone, 1-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-18-8 | |

| Record name | o-Chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6323-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W587F2R7NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-Chlorophenyl)propan-1-one CAS number 6323-18-8 properties

An In-depth Technical Guide to 1-(2-Chlorophenyl)propan-1-one (CAS 6323-18-8): Synthesis, Characterization, and Applications in Pharmaceutical Development

Introduction

This compound, also known as 2'-Chloropropiophenone, is an organic ketone with the chemical formula C₉H₉ClO.[1] Identified by its CAS number 6323-18-8, this compound serves as a critical intermediate in organic synthesis and has particular significance in the pharmaceutical industry.[2][3] It is recognized as a key process impurity and starting material in the manufacturing of active pharmaceutical ingredients (APIs), most notably Bupropion, an antidepressant and smoking cessation aid.[3]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, outlines its synthetic pathway via Friedel-Crafts acylation, presents a predicted analytical profile for its characterization, discusses its primary applications, and provides essential safety and handling protocols. The content is structured to deliver not just data, but also the underlying scientific rationale, reflecting field-proven insights for practical application.

Physicochemical and Structural Properties

This compound is a clear, colorless oil at room temperature.[4] Its structural and physical properties are fundamental to its reactivity, solubility, and handling characteristics. The presence of a chlorine atom on the ortho position of the phenyl ring and the adjacent propanoyl group defines its electronic and steric nature, influencing its behavior in synthetic reactions and analytical procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6323-18-8 | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2'-Chloropropiophenone, o-Chloropropiophenone | [1] |

| Appearance | Clear Colorless Oil | [4] |

| Boiling Point | 115-116 °C at 15 Torr | [4] |

| Density | 1.128 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Benzene, Chloroform, DMSO, Methanol | [4] |

| Storage | Store at room temperature under an inert atmosphere | [4] |

Synthesis via Friedel-Crafts Acylation: Mechanism and Practical Considerations

The most common and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride.[5][6] This reaction is a cornerstone of electrophilic aromatic substitution and requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to proceed.

Mechanism and Rationale

The causality behind this experimental choice is a three-step process:

-

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant that will attack the aromatic ring.

-

Electrophilic Attack: The electron-rich π system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. The chloro substituent is an ortho-, para-directing group due to its lone pairs of electrons, which can be delocalized into the ring to stabilize the intermediate carbocation (sigma complex).[7] Consequently, the attack occurs primarily at the positions ortho and para to the chlorine atom.

-

Rearomatization: A weak base (often the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone products.

Experimental Protocol and Isomeric Control

A typical laboratory-scale synthesis would proceed as follows:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

-

Charging Reagents: Anhydrous aluminum chloride is suspended in an excess of chlorobenzene, which serves as both the reactant and the solvent.

-

Addition: Propionyl chloride is added dropwise from the dropping funnel at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Workup: The reaction is carefully quenched by pouring it over crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

A Senior Scientist's Insight: The primary challenge in this synthesis is not the reaction itself, but the control of regioselectivity. The reaction inevitably produces a mixture of this compound (ortho product) and 1-(4-chlorophenyl)propan-1-one (para product).[8] Due to steric hindrance from the adjacent chlorine atom, the para isomer is the major product.[5] Therefore, a crucial and often challenging purification step, such as fractional distillation under vacuum or column chromatography, is required to isolate the desired ortho isomer (CAS 6323-18-8) in high purity.

Synthesis Workflow Diagram

Caption: Friedel-Crafts synthesis workflow for this compound.

Analytical Characterization Profile

While publicly accessible reference spectra for this compound are limited, its structure allows for a highly accurate prediction of its analytical profile. For regulatory purposes, such as ANDA or DMF filings, confirmation against a fully characterized reference standard is mandatory.[3][4]

Predicted Spectroscopic Data

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:

-

A triplet at approximately δ 1.1-1.2 ppm (3H), corresponding to the terminal methyl (-CH₃) group.

-

A quartet at approximately δ 2.9-3.1 ppm (2H), corresponding to the methylene (-CH₂-) group adjacent to the carbonyl.

-

A complex multiplet pattern between δ 7.3-7.8 ppm (4H), arising from the four protons on the disubstituted aromatic ring.

-

-

¹³C NMR (Carbon NMR): The spectrum should exhibit 8 distinct signals:

-

A signal in the downfield region around δ 200-204 ppm for the carbonyl carbon (C=O).

-

Four signals in the aromatic region (δ 125-140 ppm).

-

A signal around δ 30-35 ppm for the methylene carbon (-CH₂-).

-

A signal in the upfield region around δ 8-10 ppm for the methyl carbon (-CH₃).

-

-

Infrared (IR) Spectroscopy: Key absorption bands indicative of its functional groups include:

-

A strong, sharp peak around 1690 cm⁻¹ due to the C=O (ketone) stretching vibration.

-

Peaks in the 3000-3100 cm⁻¹ region for aromatic C-H stretching.

-

Peaks in the 2850-2980 cm⁻¹ region for aliphatic C-H stretching.

-

A peak around 750-770 cm⁻¹ characteristic of ortho-disubstitution on a benzene ring.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 168 .

-

A characteristic M+2 peak at m/z 170 with an intensity of approximately one-third that of the M⁺ peak, which is definitive for a compound containing one chlorine atom.

-

A prominent fragment ion at m/z 139/141 (in a 3:1 ratio), corresponding to the loss of the ethyl group ([M-C₂H₅]⁺). This chlorobenzoyl cation is a very stable and common fragment.

-

Applications in Pharmaceutical and Chemical Synthesis

The primary and most well-documented application of this compound is in the pharmaceutical sector.

-

Bupropion Intermediate and Impurity: It is a known impurity, designated "Bupropion Impurity 3," and a potential synthetic precursor for Bupropion and related molecules.[3] Its monitoring and control are essential for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies require that such impurities be characterized and quantified as part of any new drug application.[4]

-

Intermediate in Organic Synthesis: Beyond its role with Bupropion, its chemical structure makes it a versatile building block. The ketone functionality can be reduced to an alcohol, and the alpha-carbon can be functionalized (e.g., via bromination) to introduce other moieties, enabling the synthesis of more complex molecules.[9]

Safety, Handling, and Storage Protocol

As a laboratory chemical, this compound requires careful handling to minimize risk. It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[10]

Standard Handling Protocol

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, nitrile gloves, and a lab coat.

-

Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4] An inert atmosphere is recommended for long-term storage to maintain purity.

Emergency Response Workflow

Caption: Emergency first aid workflow for exposure to this compound.

Conclusion

This compound (CAS 6323-18-8) is more than a simple ketone; it is a compound of significant interest to the pharmaceutical and fine chemical industries. Its synthesis via Friedel-Crafts acylation, while straightforward in principle, requires careful control and purification to manage isomeric byproducts. A thorough understanding of its analytical profile, whether predicted or confirmed by a reference standard, is crucial for its use in regulated environments. For professionals in drug development, recognizing this compound's role as a key impurity and intermediate is fundamental to robust quality control and successful regulatory submissions.

References

-

YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available from: [Link]

-

SynZeal. Bupropion Impurity 3 | 6323-18-8. Available from: [Link]

-

Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Available from: [Link]

-

PubChem. o-Chloropropiophenone. Available from: [Link]

-

Journal of the Chemical Society C: Organic. The Friedel–Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Available from: [Link]

Sources

- 1. o-Chloropropiophenone | C9H9ClO | CID 95743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Bupropion Impurity 3 | 6323-18-8 | SynZeal [synzeal.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 8. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. 1-(2-Chlorophenyl)propan-2-one [webbook.nist.gov]

A Guide to the Spectroscopic Characterization of 1-(2-Chlorophenyl)propan-1-one

This technical guide provides an in-depth analysis of the spectral data for 1-(2-chlorophenyl)propan-1-one (CAS No. 6323-18-8), a key chemical intermediate.[][2][3][4][5] Designed for researchers and professionals in drug development and analytical chemistry, this document synthesizes predictive data with foundational spectroscopic principles to offer a comprehensive characterization of the molecule. We will explore ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, detailing not only the expected data but also the underlying chemical principles and the experimental protocols required for their acquisition.

Introduction: The Molecule in Profile

This compound, also known as 2'-chloropropiophenone, is an aromatic ketone with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol .[2][5] Its structure, featuring a propanoyl group attached to a 2-chlorinated benzene ring, presents a distinct set of spectroscopic challenges and signatures. Understanding these signatures is crucial for quality control, reaction monitoring, and structural verification in synthetic chemistry.

This guide employs an integrated approach, demonstrating how data from multiple spectroscopic techniques are synergistically used for unambiguous structural elucidation.

The Analytical Workflow: An Integrated Approach

The structural confirmation of a molecule like this compound is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. Each technique provides a unique piece of the structural puzzle. The logical workflow for this process is outlined below.

Caption: Integrated workflow for the structural elucidation of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, typically recorded in a solvent like CDCl₃.

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -CH₃ | 1.2 | Triplet (t) | 3H | J ≈ 7.2 Hz |

| -CH₂- | 3.0 | Quartet (q) | 2H | J ≈ 7.2 Hz |

| Aromatic | 7.3 - 7.6 | Multiplet (m) | 4H | N/A |

Expert Interpretation

-

The Ethyl Group (-CH₂CH₃): The molecule's propanoyl group gives rise to a classic ethyl spin system. The terminal methyl (-CH₃) protons are adjacent to the two protons of the methylene (-CH₂) group, causing their signal to be split into a triplet (n+1 rule, where n=2). Conversely, the methylene protons are adjacent to the three methyl protons, splitting their signal into a quartet (n+1 rule, where n=3).[6][7] The methylene protons are deshielded by the adjacent electron-withdrawing carbonyl group, hence their downfield shift to ~3.0 ppm compared to the more shielded methyl protons at ~1.2 ppm.[8]

-

The Aromatic Region: The four protons on the benzene ring are chemically non-equivalent due to the ortho-chloro substituent and the propanoyl group. This lack of symmetry results in a complex multiplet pattern, typically observed between 7.3 and 7.6 ppm.[9] The electron-withdrawing nature of both the chlorine atom and the carbonyl group deshields these aromatic protons, shifting them downfield.[10]

Caption: Correlation of the molecular structure with its expected ¹H NMR signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[11][12] Ensure the solvent contains a reference standard like tetramethylsilane (TMS, 0.00 ppm).

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

-

Spectrometer Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[13]

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters for a small organic molecule, typically involving a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy identifies all unique carbon environments within a molecule. As spectra are typically proton-decoupled, each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted δ (ppm) | Rationale |

| -C H₃ | ~8 | Highly shielded aliphatic carbon. |

| -C H₂- | ~36 | Aliphatic carbon, deshielded by the adjacent carbonyl. |

| Aromatic C -Cl | ~131 | Aromatic carbon directly bonded to chlorine. |

| Aromatic C -C=O | ~138 | Quaternary aromatic carbon, deshielded by the carbonyl. |

| Aromatic C-H (x4) | ~127-132 | Aromatic carbons with attached protons. |

| C =O | ~203 | Carbonyl carbon, highly deshielded due to the electronegative oxygen. |

Expert Interpretation

The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and electronic environment of the carbon atoms.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, appearing far downfield (~203 ppm) due to the strong electron-withdrawing effect of the double-bonded oxygen atom.[14]

-

Aromatic Carbons: The six aromatic carbons will produce distinct signals. The carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the propanoyl group will have their chemical shifts influenced by these substituents. The remaining four C-H carbons will appear in the typical aromatic region of ~120-140 ppm.

-

Aliphatic Carbons: The aliphatic carbons of the ethyl group appear upfield. The methylene carbon (-CH₂-) is deshielded by the adjacent carbonyl and appears around 36 ppm, while the terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing at approximately 8 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR due to the low natural abundance of ¹³C. Dissolve 20-50 mg of the compound in 0.6 mL of CDCl₃.[15]

-

Filtration and Transfer: Use the same filtration method as for ¹H NMR.

-

Spectrometer Setup: Use the same instrument, ensuring it is tuned for ¹³C observation.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a significantly larger number of scans than ¹H NMR to achieve an adequate signal-to-noise ratio.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for volatile small molecules.[16]

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (mass/charge) | Proposed Fragment | Rationale |

| 168/170 | [M]⁺ (Molecular Ion) | Intact molecule radical cation. The 3:1 ratio of the M and M+2 peaks is characteristic of a monochlorinated compound. |

| 139/141 | [Cl-C₆H₄-CO]⁺ | Loss of the ethyl radical (•CH₂CH₃) via α-cleavage. This is often the base peak. |

| 111/113 | [Cl-C₆H₄]⁺ | Loss of carbon monoxide (CO) from the acylium ion. |

| 29 | [CH₃CH₂]⁺ | Ethyl cation fragment. |

Expert Interpretation

The fragmentation of this compound under EI-MS is predictable based on the stability of the resulting fragments.

-

Molecular Ion Peak: The molecular ion [M]⁺ will appear at m/z 168. A crucial diagnostic feature is the [M+2]⁺ peak at m/z 170, which will have an intensity approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Alpha-Cleavage: The most favorable fragmentation pathway for ketones is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. Cleavage of the C-C bond to the ethyl group is highly probable, resulting in the loss of an ethyl radical (mass 29) and the formation of a stable, resonance-stabilized 2-chlorobenzoyl acylium ion at m/z 139 (and its ³⁷Cl isotopologue at m/z 141). This is expected to be a very intense peak, likely the base peak.

-

Further Fragmentation: The 2-chlorobenzoyl acylium ion can subsequently lose a neutral carbon monoxide molecule (mass 28) to form the 2-chlorophenyl cation at m/z 111 (and 113).

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[17] Ensure the solution is free of particles.[18]

-

Injection: Inject 1 µL of the sample solution into the Gas Chromatograph (GC) inlet, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the Mass Spectrometer source. In the EI source, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Detection: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H (aromatic) stretch | Medium-Weak |

| 2980-2850 | C-H (aliphatic) stretch | Medium |

| ~1690 | C=O (ketone) stretch | Strong |

| ~1600, ~1470 | C=C (aromatic) stretch | Medium |

| ~750 | C-Cl stretch | Strong |

Expert Interpretation

-

Carbonyl (C=O) Stretch: The most prominent peak in the spectrum will be the strong C=O stretch. For a typical aliphatic ketone, this appears around 1715 cm⁻¹. However, in this molecule, the carbonyl is conjugated with the aromatic ring, which delocalizes the pi-electrons and weakens the C=O double bond slightly. This conjugation effect shifts the absorption to a lower frequency, expected around 1690 cm⁻¹.[19][20]

-

C-H Stretches: Two types of C-H stretching vibrations will be visible: sharp peaks above 3000 cm⁻¹ corresponding to the hydrogens on the aromatic ring, and peaks just below 3000 cm⁻¹ from the ethyl group's aliphatic hydrogens.

-

Aromatic C=C Stretches: Peaks of medium intensity around 1600 cm⁻¹ and 1470 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically around 750 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol: FTIR-ATR

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Take a background spectrum of the empty crystal.[21]

-

Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.[22][23]

-

Pressure Application: If using a solid sample press, lower the anvil to ensure good contact between the liquid and the crystal surface. For a liquid, this is often not necessary.

-

Sample Scan: Acquire the IR spectrum of the sample. The resulting spectrum will be the ratio of the sample scan to the background scan, displayed in either absorbance or transmittance.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.[22]

Conclusion

The structural elucidation of this compound is a clear example of the power of modern spectroscopic methods. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, mass spectrometry confirms the molecular weight and key structural motifs through fragmentation, and IR spectroscopy rapidly identifies the essential functional groups. By integrating the data from these techniques, as outlined in this guide, researchers can achieve an unambiguous and confident characterization of this and other related small molecules.

References

- University of Manitoba. (n.d.). NMR Sample Preparation. Retrieved from a resource providing typical procedures for preparing NMR samples.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Hornak, J. P. (n.d.). Sample Preparation. Retrieved from an educational resource on preparing samples for NMR analysis.

- University of Calgary. (n.d.). Ketone infrared spectra. Retrieved from a chemistry resource detailing IR absorptions for ketones.

- Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from a document outlining best practices for preparing high-quality NMR samples.

- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- University College London. (n.d.). Sample Preparation. Retrieved from guidelines for preparing NMR samples for analysis.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from a guide on preparing samples for GC-MS analysis.

- The Royal Society of Chemistry. (2014). Supplementary Information.

- NIST. (n.d.). 1-(2-Chlorophenyl)propan-2-one. In NIST Chemistry WebBook.

- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation. Retrieved from a resource on protocols and workflows for GC-MS.

- Shimadzu. (n.d.). Liquid Samples. Retrieved from a page describing methods for analyzing liquid samples via infrared spectroscopy.

- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.

- Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr.

- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from a guide on preparing samples for GC-MS.

- BenchChem. (n.d.). ¹³C NMR Spectral Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-one: A Technical Guide.

- Wolf, S., et al. (2013). Computational mass spectrometry for small molecules. PMC - PubMed Central.

- The Royal Society of Chemistry. (n.d.). Electronic supplementary information.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628). Retrieved from [Link]

- Mokwena, L. (2020). Mass Spectrometry of small molecules: GCMS. YouTube.

-

SpectraBase. (n.d.). 1-(2-chlorophenyl)propynone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(2-Chlorophenyl)-1-propanone | CAS#:6084-17-9. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide.

-

PubChem. (n.d.). o-Chloropropiophenone. Retrieved from [Link]

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- University of Alberta. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- BenchChem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

-

PubChem. (n.d.). 2-Amino-1-(3-chlorophenyl)propan-1-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Bromophenyl)-1-chloropropan-2-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). 1-chloropropane low high resolution 1H proton nmr spectrum.

Sources

- 2. 2'-Chloropropiophenone | 6323-18-8 | FC11900 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. o-Chloropropiophenone | C9H9ClO | CID 95743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 10. azooptics.com [azooptics.com]

- 11. sites.bu.edu [sites.bu.edu]

- 12. scribd.com [scribd.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uoguelph.ca [uoguelph.ca]

- 18. Sample preparation GC-MS [scioninstruments.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Physical and chemical properties of 2'-chloropropiophenone

An In-depth Technical Guide to 2'-Chloropropiophenone for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2'-chloropropiophenone, a key chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physical and chemical properties, synthesis, analytical methods, and safety protocols associated with this compound. The information is presented to not only inform but also to explain the causality behind its chemical behavior and application, ensuring a deeper, field-proven understanding.

Chemical Identity and Molecular Structure

2'-Chloropropiophenone, also known as 1-(2-chlorophenyl)propan-1-one, is an aromatic ketone.[1] The presence of a chlorine atom at the ortho position of the phenyl ring relative to the propanoyl group significantly influences its reactivity and physical properties. This structural feature is pivotal for its utility as a precursor in the synthesis of more complex molecules.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₉ClO[1]

-

Molecular Weight: 168.62 g/mol [1]

-

SMILES: CCC(C1=CC=CC=C1Cl)=O[4]

Below is a diagram illustrating the molecular structure of 2'-chloropropiophenone, highlighting its key functional groups.

Caption: Molecular structure of 2'-chloropropiophenone.

Physicochemical Properties

The physical state and solubility of 2'-chloropropiophenone are critical parameters for its handling, storage, and use in chemical reactions. The compound is typically a liquid at room temperature, with a color ranging from colorless to light yellow or orange.[2][3]

Table 1: Physical Properties of 2'-Chloropropiophenone

| Property | Value | Source(s) |

| Appearance | Colorless to Light orange to Yellow clear liquid | [2][3] |

| Boiling Point | 115-116 °C at 15 Torr (mmHg) | [1][5] |

| Density | ~1.128 - 1.15 g/cm³ | [5] |

| Refractive Index | ~1.5320 to 1.5360 | [5] |

| Flash Point | 108 °C | [2] |

| Solubility | Soluble in Benzene, Chloroform, DMSO, Methanol | [1][5] |

The relatively high boiling point is characteristic of an aromatic ketone of its molecular weight. Its solubility in common organic solvents makes it versatile for use in a variety of reaction media. It is recommended to be stored at room temperature, ideally in a cool, dark place.[2]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 2'-chloropropiophenone is dominated by the reactivity of the ketone functional group and the aromatic ring.

-

Carbonyl Group Reactivity: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of reactions, including reductions to form the corresponding alcohol, and reactions with organometallic reagents to extend the carbon chain.

-

Aromatic Ring Substitution: The chloro-substituted phenyl ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.

-

Alpha-Carbon Reactivity: The carbons adjacent to the carbonyl group can be deprotonated to form enolates, which are powerful nucleophiles for forming new carbon-carbon bonds.

Its role as a versatile building block in organic synthesis is well-established.[6] The electrophilic nature of 2'-chloropropiophenone makes it an excellent starting material for constructing more complex molecular architectures, a crucial aspect of pharmaceutical development.[6]

Synthesis Pathway

While specific manufacturing processes are often proprietary, a general and common method for synthesizing aryl ketones like 2'-chloropropiophenone is through a Friedel-Crafts acylation reaction. This involves the reaction of a substituted benzene (in this case, chlorobenzene) with an acylating agent (propanoyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The choice of a Lewis acid catalyst is critical; AlCl₃ is highly effective but requires anhydrous conditions as it reacts vigorously with water. The reaction temperature must be carefully controlled to prevent side reactions and ensure a high yield of the desired ortho-substituted product.

Caption: Generalized workflow for Friedel-Crafts acylation.

Applications in Drug Development

Propiophenone derivatives are significant intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7] For instance, the related compound 3'-chloropropiophenone is a known key intermediate in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[8][9] While direct evidence for 2'-chloropropiophenone's use in currently marketed major drugs is less documented in the initial search, its structural motifs are of high interest to medicinal chemists.

Its utility lies in its function as a scaffold for creating libraries of novel compounds in drug discovery programs.[7] By modifying the ketone, the aromatic ring, or the ethyl chain, researchers can systematically alter the molecule's properties to optimize its interaction with biological targets.

Analytical Characterization Protocol: Purity by Gas Chromatography (GC)

Ensuring the purity of starting materials like 2'-chloropropiophenone is paramount in drug development to avoid the introduction of impurities into the final API. Gas chromatography is a standard method for assessing purity.[2]

Objective: To determine the purity of a 2'-chloropropiophenone sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the 2'-chloropropiophenone sample.

-

Dissolve the sample in a suitable solvent (e.g., 10 mL of dichloromethane or another high-purity solvent in which the sample is soluble) to create a stock solution.

-

Prepare a working solution by diluting the stock solution to an appropriate concentration for GC analysis (e.g., 1:100 dilution). The final concentration should be within the linear range of the detector.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: HP-5 (or equivalent 5% phenyl methyl siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of 2'-chloropropiophenone using the area percent method:

-

% Purity = (Area of 2'-chloropropiophenone peak / Total area of all peaks) x 100%

-

-

Self-Validation and Trustworthiness: This protocol is self-validating through the use of a well-characterized capillary column (HP-5) known for its resolving power with aromatic compounds. The temperature ramp ensures the separation of potential volatile impurities and higher-boiling side products. The FID provides high sensitivity and a wide linear range for accurate quantification. For GMP-level validation, analysis of a certified reference standard would be required to confirm retention time and response factor.

Safety and Handling

Based on available Safety Data Sheets (SDS), 2'-chloropropiophenone is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

Table 2: GHS Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

(Data derived from representative SDS for similar compounds, specific SDS for CAS 6323-18-8 should always be consulted)

Recommended Handling Procedures:

-

Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety goggles or a face shield.

-

Wear a lab coat.

-

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2'-Chloropropiophenone is a valuable chemical intermediate with a well-defined set of physical and chemical properties that make it suitable for a range of applications in organic synthesis and pharmaceutical research. Its reactivity, centered around the ketone functional group, provides a versatile platform for the construction of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a laboratory or industrial setting.

References

-

Synsmart. (n.d.). 2'-chloropropiophenone (CAS Number: 6323-18-8). Retrieved from [Link]

-

Veeprho. (n.d.). 2-Chloropropiophenone | CAS 6084-17-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloropropiophenone. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (-)-2-(Tert-butylamino)-3'-chloropropiophenone. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 6084-17-9 | Product Name : 2-Chloropropiophenone. Retrieved from [Link]

-

IUCr. (2025). 3-Chloropropiophenone. Retrieved from [Link]

-

Quick Company. (n.d.). Novel Process For The Preparation Of 3' Chloropropiophenone. Retrieved from [Link]

-

Bloom Tech. (2025). Is 4'-Chloropropiophenone used in pharmaceutical applications?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3'-chloropropiophenone. Retrieved from [Link]

- Google Patents. (2009). US20090012328A1 - Process for preparing bupropion hydrochloride.

-

Thermo Scientific Alfa Aesar. (n.d.). 2-Bromo-3'-chloropropiophenone, 98% 1 g. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3'-Chloropropiophenone. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 2'-Chloropropiophenone | 6323-18-8 [chemicalbook.com]

- 2. 2'-Chloropropiophenone | 6323-18-8 | TCI AMERICA [tcichemicals.com]

- 3. 2'-Chloropropiophenone | 6323-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. synsmart.in [synsmart.in]

- 5. 2'-Chloropropiophenone CAS#: 6323-18-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 9. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 1-(2-Chlorophenyl)propan-1-one

This guide provides a comprehensive technical overview for the synthesis of 1-(2-chlorophenyl)propan-1-one, a valuable ketone intermediate in the development of pharmaceutical and agrochemical agents. We will delve into the core principles of the Friedel-Crafts acylation, detailing a robust experimental protocol, and offering insights grounded in extensive laboratory experience to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Foundational Principles: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This reaction is instrumental in the synthesis of aromatic ketones, which serve as versatile precursors in organic chemistry.[1][3] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5]

The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid.[5][6][7] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate.[5][8] Subsequent deprotonation restores the aromaticity of the ring, yielding the desired aryl ketone.[5][8] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[2][4]

Synthesis of this compound: A Mechanistic and Strategic Overview

The synthesis of this compound involves the acylation of chlorobenzene with propanoyl chloride. The chlorine atom on the benzene ring is a deactivating but ortho-, para-directing group.[9][10] This means that the incoming acyl group will preferentially add to the positions ortho or para to the chlorine atom.

Due to steric hindrance from the chloro group, the major product is typically the para-substituted isomer, 1-(4-chlorophenyl)propan-1-one.[9] However, the formation of the ortho-isomer, this compound, is also significant and its separation from the para-isomer is a critical aspect of the purification process.

The choice of a Lewis acid catalyst is crucial. While aluminum chloride is a powerful and common choice, its high reactivity can sometimes lead to side reactions. Other Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can also be employed, sometimes offering milder reaction conditions.[5][11] For this synthesis, we will focus on the use of aluminum chloride due to its widespread use and effectiveness.

Reaction Mechanism Visualization

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| Chlorobenzene | C₆H₅Cl | 112.56 | ≥99% |

| Propanoyl chloride | C₃H₅ClO | 92.52 | ≥98% |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated (37%) |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Procedure

-

Reaction Setup : Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.[4][12] The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension : In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.[4]

-

Addition of Acylating Agent and Substrate : In the dropping funnel, prepare a solution of propanoyl chloride (1.0 equivalent) and chlorobenzene (1.0 to 1.2 equivalents) in anhydrous dichloromethane.

-

Reaction : Add the solution from the dropping funnel dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.[9] The reaction is exothermic, and slow addition is crucial to control the temperature.[12][13] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[9]

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[12][14] This step decomposes the aluminum chloride complex.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.[12][14] Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[14]

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12][14]

-

Purification : The crude product, a mixture of ortho- and para-isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.[15]

Safety and Handling

-

Anhydrous Aluminum Chloride : Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][12]

-

Propanoyl Chloride : Corrosive and a lachrymator. Use in a well-ventilated fume hood and wear appropriate PPE.[14]

-

Dichloromethane : A suspected carcinogen. Handle with appropriate PPE in a fume hood.[4][14]

-

Hydrogen Chloride Gas : The reaction generates HCl gas, which is corrosive and toxic. Ensure the reaction setup is properly vented.[4]

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure and isomeric purity.

-

Infrared (IR) Spectroscopy : The IR spectrum will show a characteristic carbonyl (C=O) stretching frequency.

-

Mass Spectrometry (MS) : Will confirm the molecular weight of the product (168.62 g/mol ).[16][17]

Conclusion

The Friedel-Crafts acylation remains a powerful and reliable method for the synthesis of aryl ketones. The successful synthesis of this compound hinges on careful control of reaction conditions, particularly maintaining an anhydrous environment and managing the reaction temperature. The insights and detailed protocol provided in this guide are intended to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely, paving the way for further advancements in drug discovery and development.

References

- UCLA Department of Chemistry and Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- BenchChem. (n.d.). Experimental Setup for Friedel-Crafts Acylation Reactions.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.

- Bennet, J. (2020, October 20).

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Ashenhurst, J. (2018, May 17). EAS Reactions (3)

- NIST. (n.d.). 1-(2-Chlorophenyl)propan-2-one. NIST WebBook.

- ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.

- Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Chemguide.

- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.

-

Olah, G. A., et al. (1972). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 94(5), 1561–1568. [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation.

- Save My Exams. (2024, October 26). Friedel-Crafts Acylation.

- Beilstein-Institut. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.

- Khan Academy. (n.d.). Friedel-Crafts acylation [Video].

- Clark, J. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- Land of Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone [Video]. YouTube.

- ChemBK. (2024, April 9). 1-(2-Chlorophenyl)-1-propanone.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

- National Center for Biotechnology Information. (n.d.). o-Chloropropiophenone. PubChem.

- Vibrant Pharma Inc. (n.d.). This compound; 2′-Chloropropiophenone.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Pharmaffiliates. (n.d.). 2-(tert-Butylamino)-1-(2-chlorophenyl)propan-1-one.

- Google Patents. (n.d.). CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F.

-

Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41993–42025. [Link]

- Bennet, J. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube.

- MedChemExpress. (n.d.). 1-(3-Chlorophenyl)propan-1-one (m-Chloropropiophenone).

- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.

- Cenmed Enterprises. (n.d.). This compound (C007B-095186).

- Biomall. (n.d.). Buy this compound, 100mg B405298-100mg in India.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 12. websites.umich.edu [websites.umich.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chembk.com [chembk.com]

- 16. o-Chloropropiophenone | C9H9ClO | CID 95743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. vibrantpharma.com [vibrantpharma.com]

A Technical Guide to the Reactivity and Synthetic Applications of 1-(2-Chlorophenyl)propan-1-one

This in-depth technical guide explores the chemical reactivity and synthetic utility of 1-(2-Chlorophenyl)propan-1-one (also known as 2'-chloropropiophenone). This versatile ketone serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the realms of pharmaceutical development and fine chemical manufacturing. We will delve into the core reactions of this compound, providing not just procedural steps but also the underlying mechanistic rationale and practical insights for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an aromatic ketone with the chemical formula C₉H₉ClO.[1][2] Its structure, featuring a propanoyl group attached to a 2-chlorinated phenyl ring, presents multiple reactive sites that can be selectively targeted for chemical modification. The electron-withdrawing nature of the carbonyl group and the chlorine atom significantly influences the molecule's reactivity, particularly at the α-carbon and the carbonyl carbon. This compound is a key building block for various derivatives, including substituted cathinones and other pharmacologically relevant scaffolds.[3][4][5]

Key Physical and Chemical Properties:

| Property | Value |

| CAS Number | 6323-18-8[1][2] |

| Molecular Formula | C₉H₉ClO[1][2] |

| Molecular Weight | 168.62 g/mol [1][2] |

| Appearance | Oily liquid (typical) |

| Boiling Point | 125-128 °C (lit.)[6] |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is through the Friedel-Crafts acylation of chlorobenzene with either propanoyl chloride or propanoic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), add anhydrous aluminum chloride (1.2 eq) and an excess of chlorobenzene (which also acts as the solvent).

-

Addition of Acylating Agent: Cool the mixture in an ice bath to 0-5 °C. Slowly add propanoyl chloride (1.0 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0-5 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Reactions at the α-Position: A Hub of Functionality

The carbon atom adjacent to the carbonyl group (the α-carbon) is a primary site for functionalization due to the acidity of its hydrogen atoms. The electron-withdrawing effect of the carbonyl group facilitates the formation of a resonance-stabilized enolate intermediate in the presence of a base.[7]

α-Halogenation

Alpha-halogenation is a pivotal reaction for this compound, as the resulting α-haloketone is a versatile precursor for further substitutions.[8] This reaction can be catalyzed by either acid or base.[9]

Mechanism Insight

Under acidic conditions, the reaction proceeds through an enol intermediate which then attacks the halogen.[9] In basic media, an enolate is formed, which is a more potent nucleophile and readily reacts with the halogen. A key consideration in base-catalyzed halogenation is the potential for polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons.[9] For mono-halogenation, acidic conditions are often preferred.

Experimental Protocol: α-Bromination

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or methanol in a round-bottom flask.

-

Reagent Addition: While stirring, slowly add a solution of bromine (1.0 eq) in the same solvent. A catalytic amount of HBr can be added to promote the reaction.

-

Reaction Monitoring: The disappearance of the bromine color indicates the progress of the reaction. The reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with brine.

-

Purification: The organic layer is dried and the solvent is removed under reduced pressure to yield 2-bromo-1-(2-chlorophenyl)propan-1-one.

Caption: α-Halogenation of this compound.

Synthesis of Substituted Cathinones

Substituted cathinones are a class of psychoactive compounds, and this compound serves as a precursor to some of these derivatives.[3][4][5] The synthesis typically involves the reaction of the corresponding α-bromoketone with an appropriate amine. For instance, the ortho-isomer of bupropion, 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one, is a known impurity in the synthesis of bupropion.[10][11]

Experimental Protocol: Synthesis of an o-Bupropion Analogue

-

Starting Material: Begin with 2-bromo-1-(2-chlorophenyl)propan-1-one (1.0 eq).

-

Amination: Dissolve the α-bromoketone in a suitable solvent like acetonitrile or isopropanol. Add an excess of tert-butylamine (e.g., 3-5 eq).

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete as monitored by TLC.

-

Work-up: After cooling, the solvent and excess amine are removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any amine hydrobromide salt.

-

Purification: The product can be purified by column chromatography or by forming a hydrochloride salt and recrystallizing.

Caption: Synthesis of an o-bupropion analogue.

Reactions Involving the Carbonyl Group

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, primarily reducing agents.

Reduction to 1-(2-Chlorophenyl)propan-1-ol

The reduction of the ketone to a secondary alcohol is a fundamental transformation. This can be achieved through various methods, leading to either a racemic mixture or, with the use of chiral reagents, an enantiomerically enriched product.

4.1.1. Achiral Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones.[12]

-

Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature.

-

Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of dilute hydrochloric acid at 0 °C. Remove the solvent under reduced pressure and extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry, and evaporate the solvent to obtain 1-(2-chlorophenyl)propan-1-ol.

Table of Common Reducing Agents:

| Reagent | Solvent | Conditions | Notes |

| NaBH₄ | Methanol, Ethanol | 0 °C to RT | Mild, selective for ketones/aldehydes. |

| LiAlH₄ | THF, Diethyl ether | 0 °C to RT | Powerful, reduces most carbonyls. |

| Catalytic Hydrogenation | Methanol, Ethanol | H₂ (1 atm), Pd/C | Can also cause dehalogenation. |

4.1.2. Asymmetric Reduction

For applications where a single enantiomer of the alcohol is required, asymmetric reduction methods are employed. These include enzymatic reductions with ketoreductases, Corey-Bakshi-Shibata (CBS) reduction, and asymmetric transfer hydrogenation.[12]

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used reduction method in organic synthesis.[13] For this compound, this can lead to the reduction of the ketone and potentially the cleavage of the carbon-chlorine bond (hydrodehalogenation), depending on the catalyst and reaction conditions.

General Protocol for Catalytic Hydrogenation

-

Catalyst and Substrate: In a hydrogenation flask, dissolve this compound in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of Palladium on activated charcoal (Pd/C, 5-10 mol%).

-

Hydrogen Atmosphere: Purge the flask with nitrogen and then introduce hydrogen gas (typically from a balloon or a Parr shaker apparatus).

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the uptake of hydrogen ceases or TLC indicates completion.

-

Filtration and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent. The filtrate is then concentrated to yield the product.

Caption: General workflow for catalytic hydrogenation.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its reactivity, centered around the α-carbon and the carbonyl group, allows for a wide range of transformations. The reactions discussed herein, particularly α-halogenation, subsequent amination, and carbonyl reduction, are foundational in the synthesis of numerous target molecules, including pharmaceutical agents and their analogues. A thorough understanding of the principles and protocols governing these reactions is essential for any scientist working in synthetic organic chemistry and drug development.

References

-

Sugiyama, S., Endo, S., Moroyama, T., & Hiwada, Y. (Year). Synthesis of Chemical Precursors via the Catalytic Hydrogenation of 2-Chloropropene. Journal of the Japan Petroleum Institute. [Link]

-

Almeida, A. S., Silva, B., de Pinho, P. G., Remião, F., & Fernandes, C. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(7), 3540. [Link]

-

ChemBK. 1-(2-Chlorophenyl)-1-propanone. [Link]

-

Pharmaffiliates. 2-(tert-Butylamino)-1-(2-chlorophenyl)propan-1-one. [Link]

-

Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (Year). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5543. [Link]

-

Almeida, A. S., Silva, B., de Pinho, P. G., Remião, F., & Fernandes, C. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1909. [Link]

-

MDPI. Synthetic Cathinones. [Link]

-

National Institute of Standards and Technology. 1-(2-Chlorophenyl)propan-2-one. [Link]

-

National Center for Biotechnology Information. 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one. [Link]

-

Chemistry LibreTexts. Alpha Halogenation. [Link]

-

Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

-

National Center for Biotechnology Information. 1-(2-Chlorophenyl)propan-2-one. [Link]

-

Chemsrc. 1-(2-Chlorophenyl)-1-propanone | CAS#:6084-17-9. [Link]

-

National Center for Biotechnology Information. o-Chloropropiophenone. [Link]

-

Joó, F., Kovács, G., Bényei, A. C., & Kathó, Á. (2019). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. Molecules, 25(1), 1. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. o-Chloropropiophenone | C9H9ClO | CID 95743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Cathinones | Encyclopedia MDPI [encyclopedia.pub]

- 6. 1-(2-Chlorophenyl)-1-propanone | CAS#:6084-17-9 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one | C13H18ClNO | CID 3031064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

An In-depth Technical Guide to the Solubility of 1-(2-Chlorophenyl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Chlorophenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the physicochemical properties that govern its solubility. This guide elucidates the theoretical principles of solubility, presents available data and predictions for its behavior in a range of common laboratory solvents, and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By integrating theoretical knowledge with practical application, this guide aims to equip scientists with the necessary expertise to effectively handle and utilize this compound in their research and development endeavors.

Introduction: The Significance of Solubility in Drug Development

This compound, a halogenated aromatic ketone, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure presents a unique combination of a polar carbonyl group and a nonpolar chlorophenyl ring, which dictates its interaction with different solvent environments. Understanding the solubility of this intermediate is paramount for several aspects of drug development, including reaction kinetics, purification strategies such as recrystallization, formulation of dosing solutions for preclinical studies, and ensuring bioavailability.[3] Inaccurate assessment of solubility can lead to experimental failures, compromised product purity, and unreliable biological data.

This guide moves beyond a simple tabulation of data to provide a deeper understanding of the molecular-level interactions that determine the solubility of this compound. We will explore how its structural features influence its behavior in solvents of varying polarities and provide robust protocols to empower researchers to determine its solubility with confidence.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for predicting its solubility. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO | [2] |

| Molecular Weight | 168.62 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | Not available (as it is a liquid at room temperature) | |

| Boiling Point | 102-103°C at 3 mmHg | [5] |

| Density | ~1.11 g/cm³ | [5] |

The presence of a chlorine atom on the phenyl ring and a ketone functional group are the primary determinants of its polarity and, consequently, its solubility.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that provides a preliminary guide to solubility.[6] This principle is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.

-

Polar Solvents: Polar solvents, such as water and ethanol, have molecules with significant dipole moments. They are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, consist of molecules with minimal or no dipole moment. They primarily interact through weaker London dispersion forces and are thus better at dissolving nonpolar solutes.

This compound possesses both polar (the carbonyl group) and nonpolar (the chlorophenyl ring and the ethyl chain) characteristics, making it an amphiphilic molecule to some extent. Its solubility will therefore be a balance of its interactions with different types of solvents.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is scarce in the literature, we can infer its likely solubility based on its structure and the known solubility of analogous compounds.

Table of Predicted Solubilities:

| Solvent | Solvent Type | Predicted Solubility | Rationale/Supporting Evidence |

| Water | Highly Polar Protic | Insoluble to Very Slightly Soluble | Propiophenone, a similar ketone without the chlorine atom, is insoluble in water.[9] The presence of the lipophilic chlorophenyl group is expected to further decrease aqueous solubility. |

| Ethanol | Polar Protic | Soluble to Miscible | Propiophenone is miscible with ethanol.[10] 2-Chloroanisole readily dissolves in ethanol.[8] The hydroxyl group of ethanol can interact with the carbonyl group of the solute. |

| Methanol | Polar Protic | Soluble to Miscible | Similar to ethanol, methanol is a polar protic solvent capable of dissolving polar and moderately nonpolar compounds. |

| Acetone | Polar Aprotic | Soluble to Miscible | 2-Chloroanisole is soluble in acetone.[8] Acetone's polarity makes it a good solvent for ketones. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The related compound 1-(3-Chlorophenyl)propan-1-one is reported to be soluble in DMSO at ≥ 200 mg/mL.[11] DMSO is a powerful, highly polar aprotic solvent.[12] |

| Hexane | Nonpolar | Moderately Soluble to Soluble | The nonpolar aromatic ring and ethyl chain will interact favorably with nonpolar solvents. |

| Toluene | Nonpolar (Aromatic) | Soluble to Miscible | The aromatic nature of toluene will facilitate the dissolution of the chlorophenyl ring through π-π stacking interactions. |

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, experimental determination is essential. The following protocols are designed to be self-validating and provide accurate and reproducible results.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, known amount of this compound (e.g., 10 mg) to the solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved material.

-

If the solute has completely dissolved, add another known amount and repeat the process until the solution is saturated (i.e., undissolved material remains).

-

Record the observations as "insoluble," "slightly soluble," "soluble," or "freely soluble" based on the amount of solute that dissolved.